![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylene-[1,4]dioxepane (CAS No. 28544-86-7) is a cyclic organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is also known as 6-methylidene-1,4-dioxepane . This compound belongs to the class of cyclic ketene acetals (CKAs) and has potential applications in polymer synthesis and material design.
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring containing an oxygen atom and a double bond. The exo-methylene group contributes to its reactivity and potential for ring-opening polymerization .
Chemical Reactions Analysis
This compound can undergo radical ring-opening polymerization, leading to the formation of linear polyesters. The mechanism involves the generation of a ring-opened radical, which subsequently propagates the polymer chain. The resulting polymers exhibit various functional groups in their backbone, such as ethers and esters .
科学的研究の応用
1. Biodegradable Drug Carriers
6-Methylene-[1,4]dioxepane derivatives, such as 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), have been utilized in the synthesis of polymeric nanoparticles. These nanoparticles, obtained via free-radical copolymerization, show potential as biodegradable drug carriers. They exhibit excellent cellular uptake and drug delivery properties, especially in delivering drugs like paclitaxel effectively to target cells like HeLa cells (Siebert et al., 2012).
2. Free Radical Ring-Opening Polymerization
The compound 2-Methylene-1,3-dioxepane, closely related to this compound, has been used in free radical ring-opening polymerization to form materials like poly-ϵ-caprolactone. This process introduces ester functionality into the backbone of addition polymers, which is significant in the creation of certain polymer structures (Bailey, Ni, & Wu, 1982).
3. Degradable PEG-Based Copolymers
Cyclic ketene acetals including 2-methylene-1,3-dioxepane (MDO) have been copolymerized with oligo(ethylene glycol) methyl ether methacrylate for biomedical applications. The copolymerization leads to the creation of degradable PEG-based copolymers, useful in fields like drug delivery and tissue engineering (Delplace et al., 2013).
4. Synthesis of Cyclic Ethers
6-Methylene-l,3-dioxepanes have been involved in reactions to yield novel 4-formyltetrahydropyrans, showcasing their utility in synthesizing diverse cyclic ethers. These compounds have potential applications in various fields of organic chemistry and material science (Okuma et al., 2005).
5. Biodegradable Polymeric Prodrugs
Functional 2-methylene-1,3-dioxepane (MDO) terpolymers serve as a platform for constructing biodegradable polymeric prodrugs. These are used for intracellular drug delivery, offering a versatile strategy for fabricating biodegradable polymeric prodrug nanocarriers with applications in cancer therapy and targeted drug delivery (Cai et al., 2014).
作用機序
The radical ring-opening polymerization of 6-Methylene-[1,4]dioxepane proceeds via reversible addition-fragmentation transfer (RAFT) mechanism. This process allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow distributions. The ability to tune the molecular weight by adjusting the monomer-to-initiator ratio demonstrates the “living” nature of this polymerization .
Safety and Hazards
特性
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

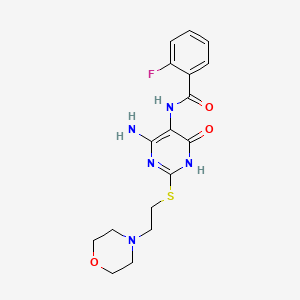
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)

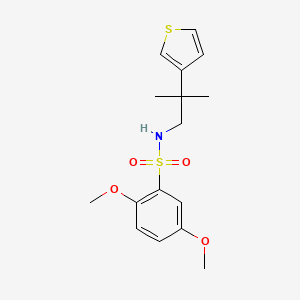
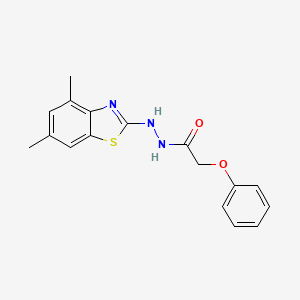
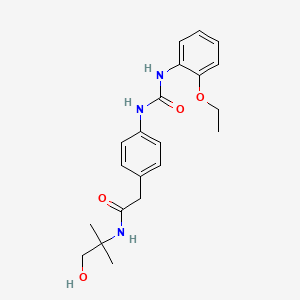
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2794322.png)
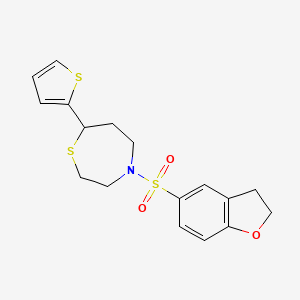
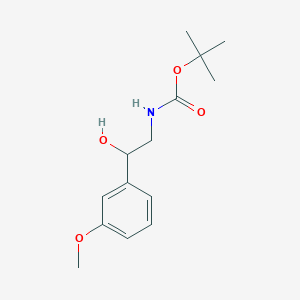

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![3,6-Dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794335.png)
